[(Isothiocyanatomethyl)selanyl]benzene
Description
[(Isothiocyanatomethyl)selanyl]benzene is an organic compound with the molecular formula C8H7NSSe. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring through a methylselanyl linkage.
Properties
CAS No. |
98060-77-6 |
|---|---|
Molecular Formula |
C8H7NSSe |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
isothiocyanatomethylselanylbenzene |
InChI |
InChI=1S/C8H7NSSe/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2 |
InChI Key |
SSYRKEXJCQCREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CN=C=S |
Origin of Product |
United States |
Preparation Methods
Formation of Benzyl Selenide
Benzyl chloride reacts with sodium selenide (Na₂Se) in ethanol under reflux to produce benzyl selenide (PhCH₂SeH). The reaction proceeds via nucleophilic displacement, where selenide ions attack the benzylic carbon:
$$
\text{PhCH}2\text{Cl} + \text{Na}2\text{Se} \rightarrow \text{PhCH}_2\text{SeH} + 2\text{NaCl}
$$
Conditions :
Introduction of the Isothiocyanate Group
Benzyl selenide is treated with thiophosgene (Cl₂C=S) in the presence of triethylamine (Et₃N) to form [(Isothiocyanatomethyl)selanyl]benzene. The base deprotonates the selenol, enabling nucleophilic attack on thiophosgene:
$$
\text{PhCH}2\text{Se}^- + \text{Cl}2\text{C=S} \rightarrow \text{PhCH}2\text{Se–C(=S)Cl} + \text{Cl}^-
$$
Subsequent elimination of HCl yields the isothiocyanate:
$$
\text{PhCH}2\text{Se–C(=S)Cl} + \text{Et}3\text{N} \rightarrow \text{PhCH}2\text{Se–N=C=S} + \text{Et}_3\text{NH}^+ \text{Cl}^-
$$
Conditions :
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Duration: 2 hours
- Yield: 60–70%
Alternative Pathways Explored in Literature
Benzylic Halide and Potassium Selenocyanate
A modified approach replaces sodium selenide with potassium selenocyanate (KSeCN) to directly introduce selenium and cyanate groups:
$$
\text{PhCH}2\text{Cl} + \text{KSeCN} \rightarrow \text{PhCH}2\text{SeCN} + \text{KCl}
$$
The selenocyanate intermediate (PhCH₂SeCN) is then converted to the isothiocyanate via thionation using hydrogen sulfide (H₂S) or Lawesson’s reagent:
$$
\text{PhCH}2\text{SeCN} + \text{H}2\text{S} \rightarrow \text{PhCH}_2\text{Se–N=C=S} + \text{HCN}
$$
Challenges :
Oxidative Coupling of Selenols and Isothiocyanates
A radical-mediated method couples benzyl selenol (PhCH₂SeH) with phenyl isothiocyanate (PhN=C=S) under oxidative conditions:
$$
\text{PhCH}2\text{SeH} + \text{PhN=C=S} \xrightarrow{\text{CuI, O}2} \text{PhCH}_2\text{Se–N=C=S} + \text{PhH}
$$
Conditions :
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate selenide synthesis in biphasic systems.
- Microwave irradiation reduces reaction times for selenocyanate-to-isothiocyanate conversion (30 minutes vs. 2 hours).
Analytical Characterization
Industrial Scalability
The primary method (Section 1) is feasible for kilogram-scale production with modifications:
- Continuous Flow Reactors : Minimize thiophosgene exposure and improve heat transfer.
- In Situ Selenide Generation : Use NaHSe (from NaH and Se) to avoid handling solid Na₂Se.
Emerging Techniques
Electrochemical Synthesis
Recent advances propose electrocatalytic selenation of benzyl chlorides using graphite electrodes, followed by thiophosgene treatment:
$$
\text{PhCH}2\text{Cl} + \text{Se} \xrightarrow{\text{electrolysis}} \text{PhCH}2\text{Se}^- \xrightarrow{\text{Cl}2\text{C=S}} \text{PhCH}2\text{Se–N=C=S}
$$
Advantages :
Biocatalytic Routes
Preliminary studies use E. coli-expressed selenocysteine lyases to catalyze selenol formation from benzyl chloride and selenite:
$$
\text{PhCH}2\text{Cl} + \text{SeO}3^{2-} \xrightarrow{\text{enzyme}} \text{PhCH}2\text{SeH} + \text{Cl}^- + \text{H}2\text{O}
$$
Limitations :
- Low throughput (20% yield)
- Requires genetic engineering
Chemical Reactions Analysis
Types of Reactions
[(Isothiocyanatomethyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(Isothiocyanatomethyl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of [(Isothiocyanatomethyl)selanyl]benzene involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modulation of their activity. The compound’s selenium atom also plays a role in its biological effects, potentially through redox reactions and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Benzyl isothiocyanate: Similar structure but lacks the selenium atom.
Phenyl isothiocyanate: Contains a phenyl group instead of a benzyl group.
Selenocyanates: Compounds containing the selenocyanate group but with different organic moieties
Uniqueness
[(Isothiocyanatomethyl)selanyl]benzene is unique due to the presence of both the isothiocyanate and selenium groups, which confer distinct chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(Isothiocyanatomethyl)selanyl]benzene, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via in situ trapping methods using selenide precursors and methyl isothiocyanate derivatives. Key parameters include maintaining sub-zero temperatures (e.g., -78°C in THF) and stoichiometric control (1:1 to 1:3 molar ratios) to minimize side reactions. Reproducibility requires precise documentation of solvent purity, reaction time, and inert atmosphere conditions . For validation, replicate reactions under varying conditions (e.g., temperature gradients, solvent polarity) and analyze yields via HPLC or GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for selenium's electronic effects?
- Methodological Answer : Use and NMR to identify selanyl and isothiocyanate moieties, but supplement with NMR for selenium coordination analysis. Selenium’s electronegativity (χ = 2.55) induces deshielding in adjacent protons; compare chemical shifts with analogous sulfur compounds to isolate selenium-specific effects. X-ray crystallography is critical for confirming bond angles and selenium-carbon distances (expected range: 1.90–1.95 Å) .
Q. What experimental protocols ensure the stability of this compound during storage and handling?
- Methodological Answer : Store the compound under argon at -20°C in amber vials to prevent photodegradation and oxidation. Regularly test stability via TLC or FT-IR to detect selenium oxide byproducts. For handling, use gloveboxes with oxygen sensors (<1 ppm O) and pre-purified solvents to avoid hydrolytic decomposition .
Advanced Research Questions
Q. How can mechanistic studies differentiate between selenium-mediated nucleophilic pathways and radical intermediates in reactions involving this compound?
- Methodological Answer : Employ radical trapping agents (e.g., TEMPO) and monitor reaction progress via EPR spectroscopy to detect radical species. Compare kinetic isotope effects (KIE) using deuterated substrates: a KIE >1 suggests nucleophilic mechanisms, while KIE ≈1 supports radical pathways. Computational modeling (DFT) can map transition states and selenium’s spin density distribution .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound derivatives?
- Methodological Answer : Cross-validate computational models (e.g., DFT, MD simulations) with experimental data by adjusting basis sets (e.g., def2-TZVP for selenium) and solvation parameters. Use sensitivity analysis to identify discrepancies in steric or electronic descriptors. Publish raw datasets and computational input files to enable peer validation .
Q. What methodologies assess the environmental stability and degradation pathways of this compound under varying pH and UV exposure?
- Methodological Answer : Conduct accelerated degradation studies using controlled UV chambers (e.g., 254 nm wavelength) and buffer solutions (pH 3–11). Analyze degradation products via LC-QTOF-MS and quantify selenium release via ICP-MS. Compare half-lives (t) across conditions to model environmental persistence .
Q. How can crystallographic data for this compound derivatives be utilized to predict reactivity in catalytic systems?
- Methodological Answer : Correlate X-ray-derived metrics (e.g., Se–C bond length, dihedral angles) with catalytic turnover rates in cross-coupling reactions. Use multivariate regression to identify structural descriptors (e.g., bond elongation >0.05 Å reduces catalytic efficiency). Validate predictions via kinetic studies under standardized conditions .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in [(Isothiocyanatomomethyl)selanyl]benzene synthesis?
- Methodological Answer : Implement statistical process control (SPC) charts to track critical quality attributes (CQAs) like yield, purity, and selenium content. Use design of experiments (DoE) to identify factors (e.g., stirring rate, precursor purity) contributing to variability. Share raw chromatograms and spectral data in supplementary materials for cross-lab verification .
Q. What frameworks guide the ethical reporting of selenium toxicity in studies involving this compound?
- Methodological Answer : Follow OECD Guidelines for chemical safety assessment (e.g., Test No. 423 for acute oral toxicity). Disclose selenium concentrations in ppm and compare with established thresholds (e.g., EPA reference dose: 5 µg/kg/day). Include negative controls to distinguish compound-specific toxicity from selenium background effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
